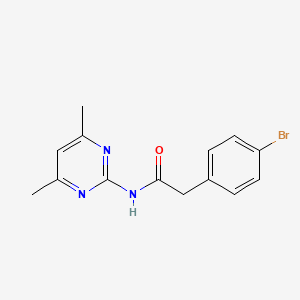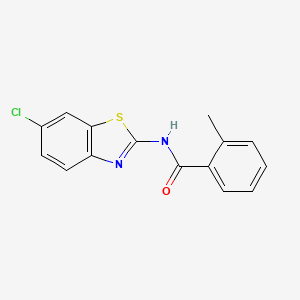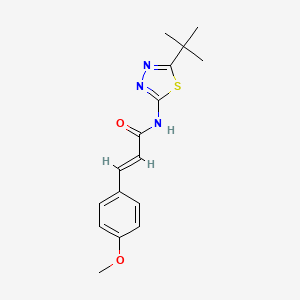![molecular formula C16H20N2O3 B5858102 methyl 1-[2-(tert-butylamino)-2-oxoethyl]-1H-indole-3-carboxylate](/img/structure/B5858102.png)
methyl 1-[2-(tert-butylamino)-2-oxoethyl]-1H-indole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-[2-(tert-butylamino)-2-oxoethyl]-1H-indole-3-carboxylate, commonly known as MTBOEIC, is a synthetic compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of indole-based compounds and has been found to exhibit a range of biochemical and physiological effects.
Applications De Recherche Scientifique
MTBOEIC has been extensively studied for its potential applications in scientific research. It has been found to exhibit activity against a range of cancer cell lines, including breast, lung, and colon cancer. MTBOEIC has also been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. Additionally, MTBOEIC has been found to have neuroprotective effects, suggesting its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mécanisme D'action
MTBOEIC exerts its biological effects through the inhibition of histone deacetylase (HDAC) enzymes. HDACs are enzymes that play a key role in the regulation of gene expression by removing acetyl groups from histone proteins. The inhibition of HDACs by MTBOEIC leads to the accumulation of acetylated histones, which in turn promotes the expression of genes that are involved in cell differentiation, apoptosis, and other cellular processes.
Biochemical and Physiological Effects:
MTBOEIC has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, while also inhibiting the growth and proliferation of cancer cells. MTBOEIC has also been found to reduce inflammation and pain in animal models of arthritis, suggesting its potential use as an anti-inflammatory and analgesic agent. Additionally, MTBOEIC has been found to protect neurons from oxidative stress and other forms of damage, suggesting its potential use in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
MTBOEIC has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, ensuring a consistent supply for experiments. Additionally, it has been extensively studied for its biological effects, making it a well-characterized compound for use in research. However, there are also limitations to the use of MTBOEIC in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects that could complicate experimental results.
Orientations Futures
There are several future directions for the study of MTBOEIC. One area of research is the development of more potent and selective HDAC inhibitors based on the structure of MTBOEIC. Another area of research is the investigation of the potential use of MTBOEIC in combination with other anti-cancer agents to enhance its efficacy. Additionally, there is a need for further studies to elucidate the mechanism of action of MTBOEIC and its potential off-target effects. Finally, there is a need for in vivo studies to evaluate the safety and efficacy of MTBOEIC in animal models.
Méthodes De Synthèse
MTBOEIC can be synthesized through a multistep process involving the reaction of tert-butylamine with ethyl 2-bromoacetate to form tert-butyl 2-bromoacetate. The tert-butyl 2-bromoacetate is then reacted with indole-3-carboxylic acid in the presence of a palladium catalyst to form MTBOEIC. This synthesis method has been optimized to achieve high yields and purity of the final product.
Propriétés
IUPAC Name |
methyl 1-[2-(tert-butylamino)-2-oxoethyl]indole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-16(2,3)17-14(19)10-18-9-12(15(20)21-4)11-7-5-6-8-13(11)18/h5-9H,10H2,1-4H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFKRIRNRUXRVIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CN1C=C(C2=CC=CC=C21)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-benzyl-4-[3-(4-methylphenyl)acryloyl]piperazine](/img/structure/B5858085.png)

![2-[(4-methyl-2-pyrimidinyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5858097.png)


![3-{[(2-chlorophenyl)amino]sulfonyl}-4-fluorobenzoic acid](/img/structure/B5858122.png)

